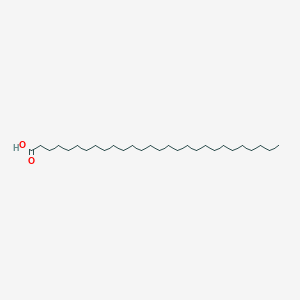

Octacosanoic acid

概要

説明

. It is a naturally occurring compound found in various plant sources, including wheat germ oil, rice bran oil, and sugar cane wax . This compound is known for its significant role in various biological and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Octacosanoic acid can be synthesized through the oxidation of octacosanol, a long-chain aliphatic alcohol . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. For instance, it can be isolated from sugar cane wax through a series of extraction and purification steps, including solvent extraction, crystallization, and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

Reduction: It can be reduced to form octacosanol.

Esterification: this compound can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products Formed:

Oxidation: Various oxidized derivatives.

Reduction: Octacosanol.

Esterification: Esters of this compound.

科学的研究の応用

Biological and Medical Applications

1.1. Platelet Aggregation Inhibition

Octacosanoic acid has been shown to inhibit platelet aggregation. Research indicates that it can suppress platelet activation induced by various agonists in vitro and ex vivo. A study involving human volunteers demonstrated that this compound effectively reduced platelet aggregation in platelet-rich plasma (PRP) samples .

Case Study:

- Study Title: Inhibition of Platelet Aggregation by this compound

- Methodology: The study involved adding this compound to PRP obtained from healthy individuals and measuring the aggregation response.

- Findings: A significant reduction in aggregation was observed, suggesting potential therapeutic applications in cardiovascular diseases.

1.2. Antibacterial and Anticancer Properties

Research has identified this compound as a compound with antibacterial properties against specific pathogens, such as Klebsiella pneumoniae, while exhibiting moderate activity against Bacillus cereus and Escherichia coli . Additionally, it has demonstrated cytotoxic effects against human leukemia cells (HL-60 cell line) with an IC50 value of 2.2 µg/ml .

Case Study:

- Study Title: Antibacterial and Cytotoxic Effects of this compound

- Methodology: The compound was tested against various bacterial strains and human cancer cell lines using standard assays.

- Results:

- Antibacterial Activity: Moderate inhibition against Klebsiella pneumoniae.

- Cytotoxicity: Significant growth inhibition observed in HL-60 cells.

Industrial Applications

2.1. Surfactants and Emulsifiers

This compound is utilized in the formulation of surfactants and emulsifiers due to its ability to stabilize emulsions and enhance the solubility of hydrophobic compounds . This property is particularly valuable in food processing, cosmetics, and pharmaceuticals.

Data Table: Industrial Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Surfactants | Used to reduce surface tension in liquids | Improves mixing and stability |

| Emulsifiers | Stabilizes oil-in-water emulsions | Enhances texture and shelf life |

| Coatings | Used in protective coatings for various materials | Provides water resistance |

Nutritional Role and Metabolism

This compound plays a role as an energy source and is involved in lipid metabolism. It is formed from octacosanol through beta-oxidation processes . Its presence in human tissues suggests a physiological role that warrants further investigation into its metabolic pathways.

Case Study:

- Study Title: Metabolism of Octacosanol to this compound

- Methodology: In vitro studies using fibroblast cultures to track the conversion process.

- Findings: Confirmation of this compound formation from octacosanol, indicating its metabolic significance.

Future Research Directions

While current studies highlight the potential applications of this compound, further research is needed to explore its mechanisms of action, particularly regarding its therapeutic effects on cardiovascular health and cancer treatment. Investigations into its biosynthetic pathways in marine organisms may also reveal novel bioactive compounds.

作用機序

The mechanism of action of octacosanoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit platelet aggregation by interfering with arachidonic acid metabolism . Additionally, it can modulate lipid metabolism and exhibit anti-inflammatory properties .

類似化合物との比較

- Hexacosanoic acid (C26H52O2)

- Tetracosanoic acid (C24H48O2)

- Docosanoic acid (C22H44O2)

Comparison: Octacosanoic acid is unique due to its longer carbon chain length compared to other similar fatty acids. This longer chain length contributes to its distinct physicochemical properties and biological activities . For example, it has a higher melting point and greater hydrophobicity, making it suitable for specific industrial applications such as waxes and coatings .

生物活性

Octacosanoic acid, also known as behenic acid, is a very-long-chain saturated fatty acid with the chemical formula C28H56O2. It is primarily found in various natural sources, including plant waxes and marine organisms. This article explores the biological activities of this compound, focusing on its antimicrobial, cytotoxic, and metabolic properties, supported by relevant research findings and data.

1. Chemical Structure and Sources

This compound is characterized by a long hydrocarbon chain, which contributes to its unique biological properties. It can be isolated from sources such as sugarcane wax and certain marine sponges like Xestospongia sp. . The compound is synthesized via the beta-oxidation of octacosanol, another long-chain fatty alcohol.

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits varying degrees of antimicrobial activity against several bacterial strains. A study evaluating its effects against Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae reported the following results:

| Bacterial Strain | Inhibition Activity |

|---|---|

| Bacillus cereus | Weak (+) |

| Escherichia coli | Weak (+) |

| Klebsiella pneumoniae | Moderate (++) |

The compound showed a significant inhibition zone against Klebsiella pneumoniae, indicating moderate antibacterial properties, while its activity against other strains was minimal .

2.2 Cytotoxic Activity

This compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies using the human promyelocytic leukemia cell line (HL-60) revealed an IC50 value of 2.2 µg/ml, indicating a notable cytotoxic effect. The percentage of cell viability was significantly reduced in treated cells compared to untreated controls .

3. Metabolic Effects

In addition to its antimicrobial and cytotoxic activities, this compound has been implicated in various metabolic processes. It has been found to inhibit platelet aggregation in ex vivo studies involving rat and human platelet-rich plasma. This property suggests potential applications in cardiovascular health by preventing thrombosis .

4. Case Studies and Clinical Relevance

Recent research has identified this compound as a potential biomarker for peritoneal metastasis in gastric cancer patients. In a cohort study analyzing peritoneal lavage fluid (PLF), this compound levels were associated with diagnostic capabilities for identifying metastasis, highlighting its relevance in cancer diagnostics .

5.

This compound exhibits diverse biological activities, including antimicrobial effects against specific bacteria and significant cytotoxicity towards cancer cells. Its role as a potential biomarker in cancer diagnostics further emphasizes its importance in medical research. Continued exploration of this compound may uncover additional therapeutic applications and enhance our understanding of its biochemical interactions.

特性

IUPAC Name |

octacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOPWMOLSKOLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52258-47-6 (1/2Ca salt) | |

| Record name | Octacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2075051 | |

| Record name | Octacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid | |

| Record name | Octacosanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21380 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-48-9 | |

| Record name | Octacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTACOSANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BKL1A0KJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.9 °C | |

| Record name | Octacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of octacosanoic acid?

A1: this compound has the molecular formula C28H56O2 and a molecular weight of 424.75 g/mol.

Q2: In what natural sources can this compound be found?

A2: this compound has been identified in various natural sources, including:* Plants: Carnauba wax [], Moringa oleifera root bark [], Xestospongia sp. marine sponges [], Citrus sinensis stems [], Lepidium latifolium [], and Ginkgo biloba leaves [].* Bacteria: It is found in the lipopolysaccharides of several bacterial species, particularly those belonging to the alpha-2 subgroup of Proteobacteria, such as Legionella pneumophila [, , ] and Sinorhizobium meliloti [].

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Common spectroscopic techniques used for identification include:* Infrared spectroscopy (IR): Provides information about functional groups present in the molecule [, ].* Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern [, ].* Nuclear magnetic resonance spectroscopy (NMR): Both 1H NMR and 13C NMR are employed to determine the structure and connectivity of atoms within the molecule [, ].* Gas chromatography-mass spectrometry (GC-MS): Used for separation and identification of this compound in complex mixtures, especially in biological samples [, , , , , ].

Q4: What is the biological significance of this compound in bacteria?

A4: this compound, along with other long-chain fatty acids, is a component of lipopolysaccharides (LPS), which are crucial components of the outer membrane in Gram-negative bacteria [, , , , ]. LPS plays a significant role in bacterial pathogenesis and host immune response.

Q5: What potential therapeutic effects have been observed with this compound?

A5: While research is ongoing, some studies suggest potential therapeutic benefits of this compound:* Anti-inflammatory activity: Petroleum ether extracts of Moringa oleifera root bark, containing this compound, showed significant anti-inflammatory activity in carrageenan-induced rat paw edema and cotton pellet-induced granuloma models [].* Antiplatelet and antithrombotic effects: D-003, a mixture of higher primary aliphatic saturated acids purified from sugar cane wax with this compound as the main component, exhibited antiplatelet and antithrombotic effects in rats. It inhibited platelet aggregation induced by collagen and ADP and prolonged bleeding time [].* Cholesterol-lowering effect: D-003 has demonstrated cholesterol-lowering effects in normocholesterolemic rabbits, suggesting a potential role in managing hypercholesterolemia [].

Q6: How does this compound contribute to the formation and stability of Langmuir-Blodgett films?

A6: this compound forms stable monomolecular Langmuir-Blodgett (LB) films on silicon substrates using the horizontal precipitation method. These films exhibit enhanced wear resistance compared to octadecanoic acid and octadecyltrichlorosilane monolayers, significantly improving the tribological properties of silicon surfaces [].

Q7: What is the role of this compound in the biosynthesis of alkanes in plants?

A7: Studies using Vicia faba flowers demonstrated that this compound, along with other long-chain fatty acids, can undergo elongation and decarboxylation to produce alkanes. This process contributes to the formation of cuticular waxes, which are important for plant protection [].

Q8: What is known about the toxicity of this compound?

A8: While considered generally safe for consumption as a component of natural products like carnauba wax, in-depth toxicological studies on pure this compound are limited. Preliminary in vitro studies using the neutral red assay and the Ames test suggest that D-003, a mixture with this compound as the main component, does not exhibit significant cytotoxic or genotoxic potential at the tested concentrations [].

Q9: What are the future directions for research on this compound?

A9: Further investigations are needed to:

Q10: Are there any known alternatives or substitutes for this compound in its various applications?

A10: The choice of alternatives or substitutes depends on the specific application.

For example: In LB films, shorter-chain fatty acids like stearic acid or its derivatives can be used, although they may not offer the same level of wear resistance [].

In drug formulations: Other long-chain fatty acids or synthetic lipids might be considered, depending on the desired properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。